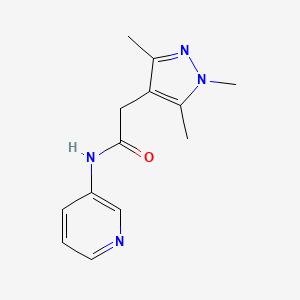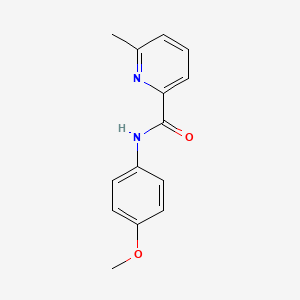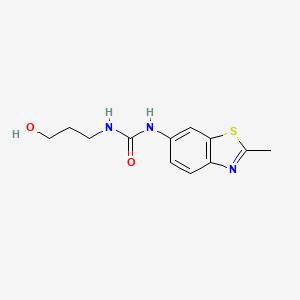
N-pyridin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-pyridin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, commonly known as PTMA, is a small molecule compound that has gained significant attention in scientific research due to its potential pharmacological properties.
作用機序
PTMA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for pain and inflammation. PTMA has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
PTMA has been shown to have anti-inflammatory effects in animal models of inflammation. It has also been shown to reduce blood glucose levels in diabetic mice. In addition, PTMA has been shown to decrease the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of using PTMA in lab experiments is its small molecular size, which allows it to easily penetrate cell membranes and interact with intracellular targets. However, a limitation of using PTMA is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on PTMA. One area of interest is the development of PTMA derivatives with improved pharmacological properties. Another potential direction is the investigation of the potential therapeutic applications of PTMA in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of PTMA and its potential role in cancer therapy.
In conclusion, PTMA is a small molecule compound that has shown potential pharmacological properties in scientific research. Its anti-inflammatory, anti-tumor, and anti-diabetic effects make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
PTMA can be synthesized through a multistep process involving the reaction of pyridine-3-carboxaldehyde with 1,3,5-trimethylpyrazole-4-carboxylic acid to form the intermediate 2-(1,3,5-trimethylpyrazol-4-yl)acetamide. This intermediate is then reacted with pyridine-3-amine to form PTMA.
科学的研究の応用
PTMA has been studied for its potential pharmacological properties such as anti-inflammatory, anti-tumor, and anti-diabetic effects. It has also been found to have potential therapeutic applications for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-pyridin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-12(10(2)17(3)16-9)7-13(18)15-11-5-4-6-14-8-11/h4-6,8H,7H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOROEOVJRAEIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(2-pyridin-2-yl-3H-benzimidazol-5-yl)carbamoyl]benzoate](/img/structure/B7538235.png)





![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7538281.png)


![5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7538302.png)

![N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B7538320.png)

![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B7538332.png)